molecular formula C8H2Br2Cl2N2 B6161893 6,7-dibromo-2,3-dichloroquinoxaline CAS No. 76254-47-2

6,7-dibromo-2,3-dichloroquinoxaline

Katalognummer B6161893
CAS-Nummer: 76254-47-2
Molekulargewicht: 356.8
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dibromo-2,3-dichloroquinoxaline (6,7-DBDCQX) is an organic compound that is synthesized from quinoxaline and halogen reagents. It is a heterocyclic compound that has been studied extensively due to its potential applications in various scientific research areas.

Wissenschaftliche Forschungsanwendungen

6,7-dibromo-2,3-dichloroquinoxaline has been studied for its potential applications in various scientific research areas. For example, it has been studied for its potential use in the synthesis of other organic compounds and as a reagent in organic synthesis. Additionally, it has been studied for its potential use in medicinal chemistry, as a drug delivery system, and as a potential therapeutic agent.

Wirkmechanismus

The mechanism of action of 6,7-dibromo-2,3-dichloroquinoxaline is not fully understood. However, it is believed that the halogen reagents used in the synthesis of 6,7-dibromo-2,3-dichloroquinoxaline interact with the quinoxaline molecule to form a stable heterocyclic compound. Additionally, the halogen reagents may interact with other molecules in the reaction mixture to form additional compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6,7-dibromo-2,3-dichloroquinoxaline are not fully understood. However, it has been observed that 6,7-dibromo-2,3-dichloroquinoxaline has the potential to interact with various proteins and enzymes in the body, which may result in various biochemical and physiological effects. Additionally, 6,7-dibromo-2,3-dichloroquinoxaline has been observed to interact with various hormones and neurotransmitters in the body, which may result in various physiological effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6,7-dibromo-2,3-dichloroquinoxaline for lab experiments include its stability, low cost, and ease of synthesis. Additionally, 6,7-dibromo-2,3-dichloroquinoxaline can be used as a reagent in organic synthesis and as a potential therapeutic agent. The limitations of using 6,7-dibromo-2,3-dichloroquinoxaline for lab experiments include its potential toxicity and the need for careful handling and storage. Additionally, 6,7-dibromo-2,3-dichloroquinoxaline is not approved for human use, and its effects on human health are not fully understood.

Zukünftige Richtungen

Potential future directions for 6,7-dibromo-2,3-dichloroquinoxaline include further research into its potential applications in medicinal chemistry, drug delivery systems, and therapeutic agents. Additionally, further research into its mechanisms of action and biochemical and physiological effects is needed. Additionally, further research into the advantages and limitations of using 6,7-dibromo-2,3-dichloroquinoxaline for lab experiments is needed. Finally, further research into the potential toxicity and safety of 6,7-dibromo-2,3-dichloroquinoxaline is needed.

Synthesemethoden

6,7-dibromo-2,3-dichloroquinoxaline is synthesized through a reaction between quinoxaline and halogen reagents. The reaction is typically conducted in aqueous solution, and the halogen reagents used can include bromine, chlorine, and iodine. The reaction is typically conducted at room temperature, and the resulting product is 6,7-dibromo-2,3-dichloroquinoxaline.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of 6,7-dibromo-2,3-dichloroquinoxaline can be achieved through a multi-step process involving the bromination and chlorination of quinoxaline.", "Starting Materials": [ "Quinoxaline", "Bromine", "Chlorine", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: Bromination of quinoxaline with bromine in acetic acid to yield 6-bromoquinoxaline", "Step 2: Bromination of 6-bromoquinoxaline with bromine in acetic acid to yield 6,7-dibromoquinoxaline", "Step 3: Chlorination of 6,7-dibromoquinoxaline with chlorine in hydrochloric acid to yield 6,7-dibromo-2,3-dichloroquinoxaline", "Step 4: Neutralization of the reaction mixture with sodium hydroxide", "Step 5: Extraction of the product with diethyl ether", "Step 6: Purification of the product by recrystallization" ] }

CAS-Nummer

76254-47-2

Molekularformel

C8H2Br2Cl2N2

Molekulargewicht

356.8

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.